

Application Notes and Protocols for Methyl Isobutyrimidate Hydrochloride

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Compound of Interest

Compound Name: *Methyl isobutyrimidate hydrochloride*

Cat. No.: *B1297166*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the safe handling, storage, and utilization of **methyl isobutyrimidate hydrochloride** in a laboratory setting. This Pinner salt is a valuable intermediate for the synthesis of various organic compounds, including esters, amidines, and orthoesters.

Chemical Properties and Storage

Methyl isobutyrimidate hydrochloride, also known as methyl 2-methylpropanimidate hydrochloride, is a reactive chemical intermediate.^[1] Its properties are summarized in the table below.

Property	Value	Reference
CAS Number	39739-60-1	[1][2]
Molecular Formula	C ₅ H ₁₂ ClNO	[1][2]
Molecular Weight	137.61 g/mol	[1][2]
Purity	≥97%	[1]
Appearance	Crystalline solid (typical for Pinner salts)	[3]
Storage Conditions	4°C, protect from light, store under an inert atmosphere.	[1][2]
SMILES	<chem>CC(C)C(OC)=N.[H]Cl</chem>	[1]

Safety Precautions and Handling

While a specific Safety Data Sheet (SDS) for **methyl isobutyrimidate hydrochloride** is not readily available, general precautions for handling reactive chemical intermediates and acid salts should be strictly followed. The related compound, methyl isobutyrate, is a highly flammable liquid and can cause skin and eye irritation.[4][5][6][7][8] Therefore, similar or more stringent precautions should be taken for the hydrochloride salt.

- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][5][7]
- **Ventilation:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]
- **Fire Safety:** Keep away from heat, sparks, and open flames. Use explosion-proof equipment and non-sparking tools.[4][5][6][7]
- **First Aid:**
 - In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5][7]

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
- If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]
- If swallowed: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek immediate medical attention.

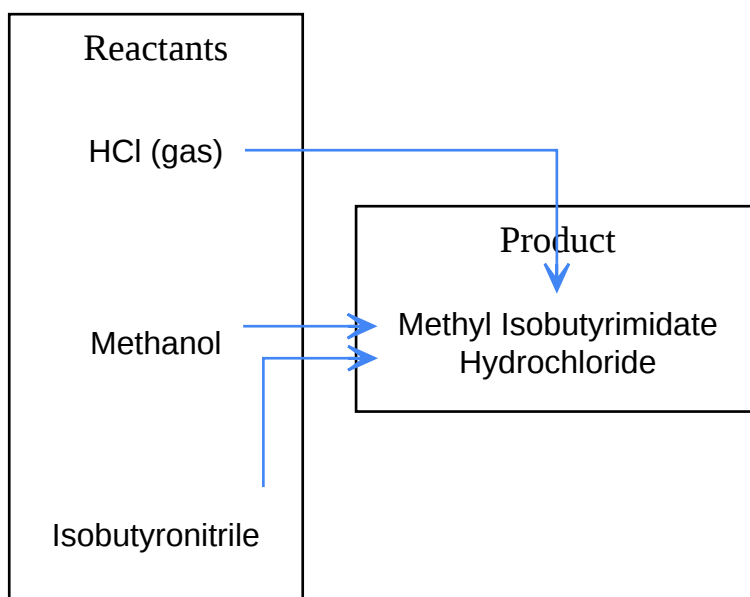
Experimental Protocols

Methyl isobutyrimide hydrochloride is primarily synthesized via the Pinner reaction and serves as a versatile intermediate for further chemical transformations.

Protocol 1: Synthesis of Methyl Isobutyrimide Hydrochloride (Pinner Reaction)

This protocol describes the synthesis of **methyl isobutyrimide hydrochloride** from isobutyronitrile and methanol.

Reaction Scheme:



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Caption: Synthesis of **Methyl Isobutyrimidate Hydrochloride**.

Materials:

- Isobutyronitrile
- Anhydrous Methanol
- Anhydrous Diethyl Ether
- Hydrogen Chloride (gas)
- Ice-salt bath

Equipment:

- Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

Procedure:

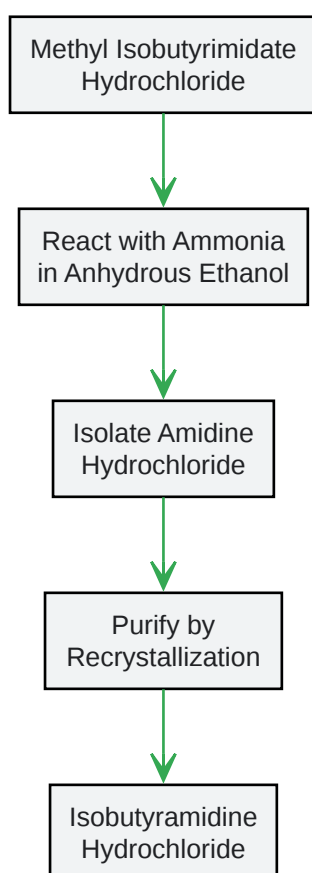
- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyronitrile (1.0 eq) in a mixture of anhydrous methanol (1.1 eq) and anhydrous diethyl ether.
- Cool the reaction mixture to 0°C using an ice-salt bath.[9]
- Slowly bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.[9] It is crucial to maintain the temperature below 5°C throughout the addition to prevent the formation of byproducts.[9]
- After the addition of HCl is complete, seal the flask and allow it to stand in the cold (e.g., refrigerator at 4°C) for 12-24 hours. The product will precipitate as a white crystalline solid.
- Collect the solid product by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield **methyl isobutyrimidate hydrochloride**.

Expected Yield: Yields for the Pinner reaction are generally high, often exceeding 90% for simple aliphatic nitriles.

Protocol 2: Synthesis of Isobutyramidine Hydrochloride

This protocol details the conversion of **methyl isobutyrimidate hydrochloride** to isobutyramidine hydrochloride using ammonia.

Reaction Workflow:



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Caption: Workflow for Amidine Synthesis.

Materials:

- **Methyl isobutyrimidate hydrochloride**
- Anhydrous Ethanol

- Ammonia (gas)

Procedure:

- Suspend **methyl isobutyrimidate hydrochloride** (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
- Cool the suspension in an ice bath.
- Bubble anhydrous ammonia gas through the stirred suspension until the starting material is fully consumed (monitor by TLC or NMR).
- Upon completion, remove the solvent under reduced pressure.
- The resulting crude isobutyramidine hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

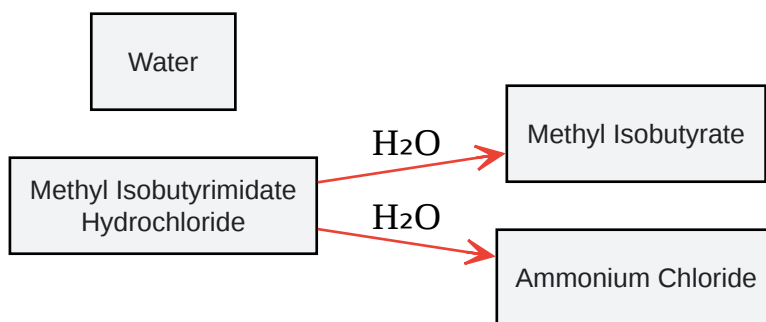
Quantitative Data:

Reactant	Product	Reagents	Solvent	Yield
Methyl Isobutyrimidate HCl	Isobutyramidine HCl	Ammonia	Ethanol	Typically high (>90%)

Protocol 3: Synthesis of Methyl Isobutyrate (Hydrolysis)

This protocol outlines the hydrolysis of **methyl isobutyrimidate hydrochloride** to the corresponding ester, methyl isobutyrate.

Reaction Pathway:



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Caption: Hydrolysis of the Imidate Salt.

Materials:

- **Methyl isobutyrimide hydrochloride**
- Water
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve **methyl isobutyrimide hydrochloride** (1.0 eq) in a minimal amount of water at room temperature.
- Stir the solution for 1-2 hours. The hydrolysis is typically rapid.
- Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl isobutyrate.
- The product can be further purified by distillation if necessary.

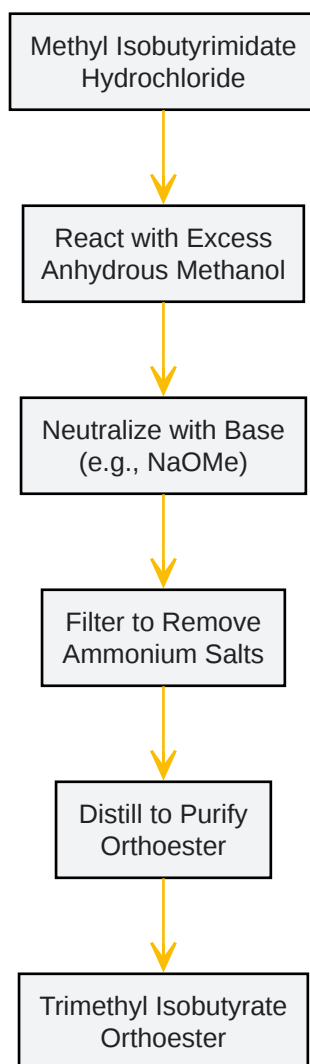
Quantitative Data:

Reactant	Product	Reagents	Solvent	Yield	Boiling Point of Product
Methyl Isobutyrimidate HCl	Methyl Isobutyrate	Water	Water/Ether	Expected to be nearly quantitative	92°C[6]

Protocol 4: Synthesis of Trimethyl Isobutyrate Orthoester

This protocol describes the reaction of **methyl isobutyrimidate hydrochloride** with excess methanol to form an orthoester.

Experimental Workflow:



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Caption: Orthoester Synthesis Workflow.

Materials:

- **Methyl isobutyrimidate hydrochloride**
- Anhydrous Methanol
- Sodium methoxide solution (optional, for neutralization)

Procedure:

- In a round-bottom flask, suspend **methyl isobutyrimidate hydrochloride** (1.0 eq) in a large excess of anhydrous methanol (at least 10 equivalents).
- Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or NMR).
- Upon completion, the reaction mixture will contain the orthoester and ammonium chloride.
- If desired, neutralize any remaining acid with a solution of sodium methoxide in methanol.
- Filter the mixture to remove the precipitated ammonium chloride.
- Carefully remove the excess methanol by distillation.
- The crude orthoester can be purified by fractional distillation under reduced pressure.

Quantitative Data:

Reactant	Product	Reagents	Solvent	Yield
Methyl Isobutyrimidate HCl	Trimethyl Isobutyrate Orthoester	Excess Methanol	Methanol	Moderate to good

Characterization Data

While a full set of characterization data for **methyl isobutyrimidate hydrochloride** is not widely published, some spectroscopic information is available.

Data Type	Description
¹³ C NMR	A ¹³ C NMR spectrum is available in the literature, which can be used for structural confirmation.

For the reaction products, extensive characterization data is available in chemical databases. For example, the physical and spectroscopic properties of methyl isobutyrate are well-

documented.[10][11][12][13][14]

These protocols and notes are intended to provide a starting point for the use of **methyl isobutyrimidate hydrochloride**. Researchers should always consult relevant literature and perform small-scale trial reactions to optimize conditions for their specific applications.

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